![molecular formula C10H10Cl2N2 B2555868 2-(5,7-dichloro-1H-indol-3-yl)ethanamine CAS No. 2447-23-6](/img/structure/B2555868.png)
2-(5,7-dichloro-1H-indol-3-yl)ethanamine
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Overview
Description
“2-(5,7-dichloro-1H-indol-3-yl)ethanamine” is a compound with the CAS Number: 2447-23-6 . It has a molecular weight of 229.11 . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for “2-(5,7-dichloro-1H-indol-3-yl)ethanamine” is 1S/C10H10Cl2N2/c11-7-3-8-6 (1-2-13)5-14-10 (8)9 (12)4-7/h3-5,14H,1-2,13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(5,7-dichloro-1H-indol-3-yl)ethanamine” is a powder with a melting point of 148-150 degrees Celsius . It has a molecular weight of 229.11 .Scientific Research Applications
- SNX9-1 participates in clathrin-mediated endocytosis by interacting with adaptor proteins and regulating vesicle formation at the plasma membrane .
- SNX9-1 interacts with activated Cdc42-associated kinase-2 (ACK2) to control the degradation of EGFR protein .
Endocytosis and Membrane Trafficking
Epidermal Growth Factor Receptor (EGFR) Regulation
Wiskott-Aldrich Syndrome Protein (WASP) Interaction
Immunohistochemistry (IHC)
Western Blot (WB)
Immunocytochemistry (ICC/IF)
Safety and Hazards
properties
IUPAC Name |
2-(5,7-dichloro-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPMGVMKLSZZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345659 |
Source
|
Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,7-dichloro-1H-indol-3-yl)ethanamine | |
CAS RN |
2447-23-6 |
Source
|
Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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